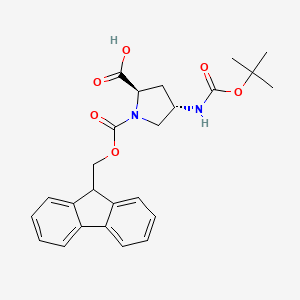

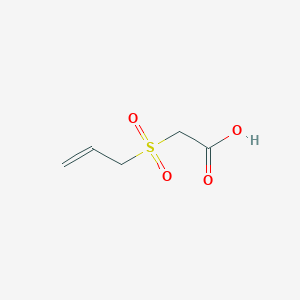

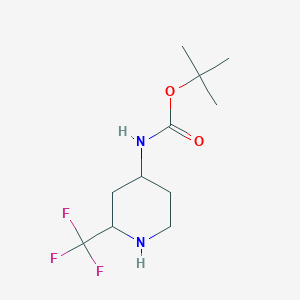

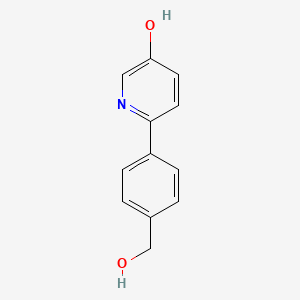

![molecular formula C15H17NO B3094137 (3-[3-(2-Aminoethyl)phenyl]phenyl)methanol CAS No. 1255638-15-3](/img/structure/B3094137.png)

(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol

Descripción general

Descripción

“(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol”, also known as 3,3’-diamino-diphenylmethanol, is a chemical compound which has gained increasing interest among scientists and researchers due to its remarkable properties and potential applications. Its molecular formula is C15H17NO and it has a molecular weight of 227.3 g/mol .

Aplicaciones Científicas De Investigación

1. Enantioselective Synthesis

(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol has been utilized in enantioselective synthesis processes. For example, (1R,3S,4S)-2-Azanorbornyl-3-methanol, a related compound, has been used as a catalyst for the enantioselective epoxidation of α,β-enones, yielding epoxides with high enantioselectivities at room temperature (Lu, Xu, Liu, & Loh, 2008).

2. Methanol in Lipid Dynamics

Methanol, a common solubilizing agent, significantly impacts lipid dynamics, as demonstrated in studies using 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicles. This research highlights methanol's role in influencing bilayer composition and structure-function relationships in biomembrane studies (Nguyen et al., 2019).

3. Catalysis in Chemical Synthesis

This compound derivatives have been used in catalysis for chemical synthesis. A notable example is the use of tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, showcasing low catalyst loadings, short reaction times, and compatibility with various functional groups (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

4. Photolytic Reactions

Research on photolysis of phenyldisic acids shows that this compound derivatives exhibit unique product formation from discrete tautomers, suggesting its potential in photochemical applications (Prager & Smith, 1994).

5. Electronic and Spectral Analysis

The electronic spectra of ortho-substituted phenols, including derivatives of this compound, have been experimentally and computationally studied, demonstrating the effect of substituents on solvatochromic behavior in solvents like methanol (Tetteh, Zugle, Adotey, & Quashie, 2018).

Safety and Hazards

This compound may pose certain hazards. For instance, Sigma-Aldrich lists hazard statements H314 and H335 for a related compound . These indicate that it can cause skin corrosion and serious eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .

Propiedades

IUPAC Name |

[3-[3-(2-aminoethyl)phenyl]phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-8-7-12-3-1-5-14(9-12)15-6-2-4-13(10-15)11-17/h1-6,9-10,17H,7-8,11,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIHGBRGUXIQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CC(=C2)CO)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

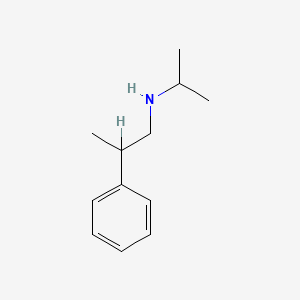

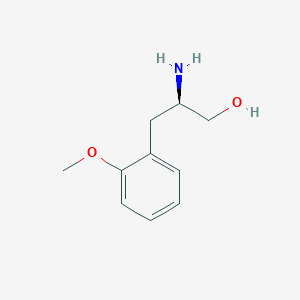

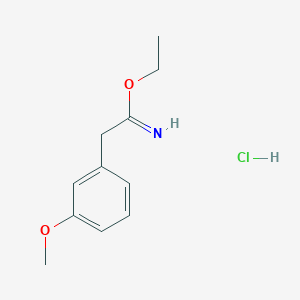

![6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3094146.png)